molecular formula C7H5FO B137897 4-Fluorobenzaldehyde CAS No. 459-57-4

4-Fluorobenzaldehyde

Cat. No.: B137897
CAS No.: 459-57-4
M. Wt: 124.11 g/mol
InChI Key: UOQXIWFBQSVDPP-UHFFFAOYSA-N
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Description

4-Fluorobenzaldehyde is an organic compound with the molecular formula C7H5FO. It is one of the three isomers of fluorinated benzaldehyde, where the fluorine atom is positioned at the para (4) position relative to the aldehyde group. This compound is a colorless liquid with a boiling point of approximately 181°C and a melting point of -10°C . It is widely used as a synthetic intermediate in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

4-Fluorobenzaldehyde is primarily used as a synthetic intermediate in various chemical reactions . It is involved in the formation of a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds can have various targets depending on their structure and functional groups.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. A key reaction involving this compound is the Knoevenagel condensation followed by aromatic nucleophilic substitution . In this reaction, this compound reacts with β-ketonitriles and secondary cyclic amines . The reaction mechanism involves the formation of a β-hydroxy ketone, which readily undergoes dehydration to produce an intermediate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of new compounds. For instance, it is used in the three-component condensation of β-ketonitriles, this compound, and secondary cyclic amines . This reaction leads to the formation of α-arylidene-β-ketonitriles, which are important α,β-unsaturated compounds . These compounds have been recognized for their biological and pharmaceutical activities .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it is involved in and the resulting compounds. For example, in the synthesis of Schiff base compounds, the resulting compounds have been found to possess antimicrobial properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemical entities. For instance, the compound’s boiling point is 181°C , indicating that it is stable under normal environmental conditions but can be volatilized at high temperatures. Its reactivity may also be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride in the presence of a catalyst . This reaction typically occurs under mild conditions and yields high purity this compound.

Industrial Production Methods: Industrial production of this compound often employs the same halogen-exchange method due to its efficiency and cost-effectiveness. Additionally, other methods such as direct chemical oxidation and electrochemical oxidation have been reported . These methods are optimized for large-scale production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQXIWFBQSVDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038756
Record name 4-Fluorobenzaldehyde
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Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

459-57-4
Record name 4-Fluorobenzaldehyde
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Record name p-Fluorobenzaldehyde
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Record name 4-Fluorobenzaldehyde
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Record name Benzaldehyde, 4-fluoro-
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Record name 4-Fluorobenzaldehyde
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Record name 4-fluorobenzaldehyde
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Record name P-FLUOROBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To a mixture of (2-hydroxy-4-fluoro phenyl)-1-ethanone (3 g, 19.7 mmol) obtained in Preparation 5, and 4-fluorobenzaldehyde (4.37 g, 19.7 mmol) in methanol was slowly added sodium hydroxide solution at 0° C., under N2 atm. The reaction mixture was allowed to stir for 10 hours at 0-10° C. Water (100 mL) was added to it followed by 6 N HCl (15 mL). Solid separated was filtered off and dried under vacuum to afford 3 g (41%) of the title compound as a yellow solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

220.67 g of aluminum chloride (mol. Wt. 133.34; 1,654.9 mmol), 109.00 g (4-Methylanisole (mol. Wt. 122.17; 892.2 mmol), and about 500 g of fluorobenzene (mol. Wt. 96.10; 5,202.9 mmol) were charged to a 2 liter Parr®-brand 4522 stainless steel reaction vessel. To this mixture was added 5 drops of concentrated HCl. The vessel was sealed, heated to 30° C., and purged three times with carbon monoxide with the pressure of the vessel increased to 100 psi for each purging. After the third purge, the vessel was vented and a final introduction of CO was made at a pressure of about 550 psi, the pressure at which the reaction was maintained for the total reaction time of about 89 hours (the reaction temperature was maintained at 30° C. for the duration as well). Once the reaction was complete, the resultant mixture (exhibiting a orange-brown color) was poured into about 500 mL of ice water (which turned the solution a yellow color), to which was added 500 mL of cyclohexane. The top, organic layer was removed and washed three times with water using a separatory funnel and dried over magnesium sulfate. The residual organic phase was then distilled under vacuum to remove excess cyclohexane, fluorobenzene, and left about 60.90 g of 4-fluorobenzaldehyde product (mol. Wt. 124.11; 490.7 mmol; yield of approximately 64.3%). The 4-fluorobenzaldehyde product may then be easily separated from any residual 4-methylanisole by conversion into its corresponding bisulfite adduct, filtration, and decomposition of the bisulfite adduct under acidic or basic conditions.
Quantity
220.67 g
Type
reactant
Reaction Step One
Quantity
892.2 mmol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Parr®-brand 4522
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
64.3%

Synthesis routes and methods III

Procedure details

At 60° C., a solution of 12.0 g (0.03 mol) of tetrakis(diethylamino)phosphonium bromide in 12 g of N-methylpyrrolidone (NMP), 174.3 g (3 mol) of potassium fluoride, 4.1 g (0.03 mol) of nitrotoluene and 18 ml of xylene are successively added to 421.7 g (3 mol) of 4-chlorobenzaldehyde (4-CBAL). The reaction mixture is dried by azeotropic distillation of the xylene under reduced pressure. After 24 hours at 1 90° C., the formation of 4-fluorobenzaldehyde (4-FBAL) and of benzaldehyde produced by dehalogenation, and the conversion of the reaction are determined by gas chromatography.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
174.3 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
421.7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzaldehyde
Reactant of Route 2
4-Fluorobenzaldehyde
Reactant of Route 3
4-Fluorobenzaldehyde
Reactant of Route 4
4-Fluorobenzaldehyde
Reactant of Route 5
4-Fluorobenzaldehyde
Reactant of Route 6
4-Fluorobenzaldehyde

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